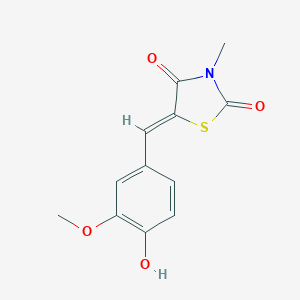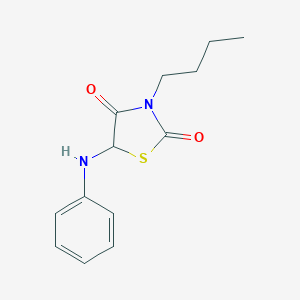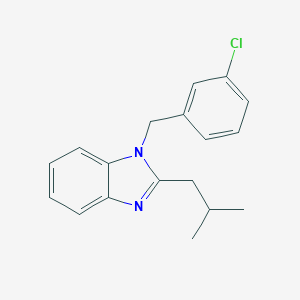
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as HMTD, is a molecule that has gained significant attention in recent years due to its potential therapeutic properties. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory effects. HMTD has been found to exhibit a range of pharmacological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. It has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and physiological effects:
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been found to exhibit several biochemical and physiological effects. It has been reported to reduce oxidative stress, improve insulin sensitivity, and reduce inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is its ability to modulate multiple signaling pathways, making it a promising candidate for drug development. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione research. One area of interest is its potential as an anti-cancer agent. Several studies have reported its ability to inhibit the growth of cancer cells, making it a promising candidate for further investigation. Another area of interest is its potential as an anti-inflammatory agent. (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been found to reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde and 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione.
Applications De Recherche Scientifique
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. Several studies have reported its ability to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models.
Propriétés
Formule moléculaire |
C12H11NO4S |
|---|---|
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO4S/c1-13-11(15)10(18-12(13)16)6-7-3-4-8(14)9(5-7)17-2/h3-6,14H,1-2H3/b10-6- |
Clé InChI |
PRJSZWLTFWQSPL-POHAHGRESA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=O |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=O |
SMILES canonique |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)

![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)